Amigluracil

Description

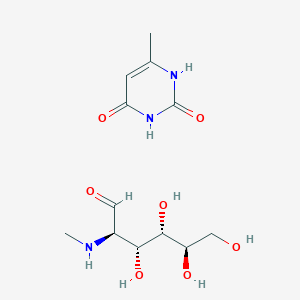

Structure

2D Structure

Properties

CAS No. |

55696-52-1 |

|---|---|

Molecular Formula |

C12H21N3O7 |

Molecular Weight |

319.31 g/mol |

IUPAC Name |

6-methyl-1H-pyrimidine-2,4-dione;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal |

InChI |

InChI=1S/C7H15NO5.C5H6N2O2/c1-8-4(2-9)6(12)7(13)5(11)3-10;1-3-2-4(8)7-5(9)6-3/h2,4-8,10-13H,3H2,1H3;2H,1H3,(H2,6,7,8,9)/t4-,5+,6+,7+;/m0./s1 |

InChI Key |

ZXIQQMVTNKKTIW-LJTMIZJLSA-N |

SMILES |

CC1=CC(=O)NC(=O)N1.CNC(C=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=CC(=O)NC(=O)N1.CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1.CNC(C=O)C(C(C(CO)O)O)O |

Synonyms |

amigluracil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Amigluracil

Established Synthetic Pathways for Amigluracil and its Core Structure

The synthesis of this compound, or 4-amino-1-(β-D-glucopyranosyl)-2(1H)-pyrimidinone, involves the formation of a pyrimidine (B1678525) ring and its subsequent glycosylation with a glucose derivative. A key precursor to the core structure of this compound is 1-(β-D-glucopyranosyl) pyrimidin-2(1H)-one.

One established method for the synthesis of this core structure involves a two-step process starting from 2-chloropyrimidines. The initial step is the hydrolysis of the 2-chloropyrimidine (B141910) to yield a pyrimidin-2(1H)-one. This intermediate is then coupled with a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, under basic conditions to form the N-glycosidic bond. An alternative approach involves the treatment of the 2-chloropyrimidine with potassium trimethylsilanolate, followed by coupling the resulting 2-(trimethylsilyloxy)pyrimidine with β-D-glucose pentaacetate in the presence of a Lewis acid like tin tetrachloride. uaeu.ac.ae

To obtain this compound, the pyrimidine ring needs to incorporate an amino group at the C4 position. This can be achieved by starting with a suitably substituted pyrimidine precursor, such as 2-chloro-4-aminopyrimidine, and then proceeding with the glycosylation step. The synthesis of pyrimidine nucleosides can also be achieved through a two-step procedure involving the reaction of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives with isocyanates. nih.gov This method leads to the formation of uridine-5-carboxylic acid derivatives, which can be further modified. nih.gov

The table below summarizes a general synthetic approach for the core structure of this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-chloropyrimidine | Hydrolysis | pyrimidin-2(1H)-one |

| 2 | pyrimidin-2(1H)-one, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Basic conditions | Tetra-O-acetyl-1-(β-D-glucopyranosyl) pyrimidin-2(1H)-one |

| 3 | Tetra-O-acetyl-1-(β-D-glucopyranosyl) pyrimidin-2(1H)-one | Deacetylation (e.g., Zemplén conditions) | 1-(β-D-glucopyranosyl) pyrimidin-2(1H)-one |

Note: To synthesize this compound specifically, a 4-aminopyrimidine (B60600) precursor would be used in a similar glycosylation reaction.

Derivatization Strategies for this compound Analogues and Prodrugs

Derivatization of this compound can be explored to modify its physicochemical properties and biological activity. These modifications can target the pyrimidine ring, the amino group, or the hydroxyl groups of the glucose moiety.

Analogues:

Modifications at the Pyrimidine Ring: The pyrimidine ring can be substituted at various positions. For instance, new pyrimidine-coupled N-β-glucosides have been synthesized by condensing 2-amino-4,6-diarylsubstituted pyrimidines with D-(+)-glucose monohydrate under acidic conditions. nih.gov

Modifications at the Amino Group: The N4-amino group can be acylated or alkylated to produce a range of derivatives. For example, N4-acyl/alkyl-5-fluorocytidines have been developed as potential prodrugs. lsmu.lt

Modifications at the Sugar Moiety: The hydroxyl groups of the glucose part can be esterified or etherified. These modifications can influence the compound's solubility and cell permeability.

Prodrugs: The development of prodrugs is a common strategy to improve the therapeutic potential of nucleoside analogues. nih.gov For this compound, several prodrug approaches could be considered:

Ester Prodrugs: The hydroxyl groups of the glucose moiety can be converted into esters to enhance lipophilicity and oral absorption. researchgate.net

Phosphoramidate Prodrugs (ProTides): This approach involves masking the monophosphate of a nucleotide analogue with an amino acid ester and an aryl group. nih.govresearchgate.net This strategy has been successful for several antiviral nucleoside analogues. nih.gov

Enzyme-Activated Prodrugs: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target cells, such as cancer cells. For example, bacterial-derived cytidine (B196190) deaminases can be used to activate fluoropyrimidine nucleoside prodrugs. lsmu.lt

The following table presents potential derivatization strategies for this compound.

| Modification Site | Type of Derivatization | Potential Effect |

| Pyrimidine Ring (C5) | Halogenation, Alkylation | Altered biological activity |

| N4-Amino Group | Acylation, Alkylation | Prodrug formation, altered binding affinity |

| Glucose Hydroxyls | Esterification, Etherification | Increased lipophilicity, improved cell permeability |

| 5'-Hydroxyl Group | Phosphorylation followed by ProTide modification | Bypassing the first phosphorylation step, targeted delivery |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing pyrimidines and nucleosides often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry principles are increasingly being applied to make these processes more environmentally friendly. rasayanjournal.co.inresearchgate.net

For the synthesis of the pyrimidine core of this compound, several greener methods have been developed. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netijres.org Microwave irradiation has been used for the synthesis of pyrimidine derivatives from chalcones and urea (B33335) under basic conditions. ijres.org

Solventless Approaches: Conducting reactions in the absence of a solvent minimizes waste and can lead to cleaner products. rasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key green chemistry strategy. rasayanjournal.co.in Microwave-assisted alkylation of pyrimidine and purine (B94841) derivatives has been successfully carried out in water. researchgate.net

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. rasayanjournal.co.in

In the context of the glycosylation step to form the N-glycosidic bond, enabling technologies such as mechanochemistry and electrochemistry have been applied to the synthesis of nucleoside analogues, offering greener alternatives to traditional methods. rsc.org

Stereochemical Considerations in this compound and its Derivatives

The stereochemistry of this compound is a critical aspect, particularly concerning the β-configuration of the N-glycosidic bond and the stereocenters within the D-glucose moiety. The formation of the N-glycosidic bond is a key step where stereocontrol is essential. libretexts.org

The stereoselective synthesis of N-glycosides is often achieved through methods that favor the formation of the β-anomer. In many nucleoside syntheses, particularly with ribofuranosyl derivatives, the neighboring group participation of a C-2 ester group can direct the formation of the β-isomer. nih.gov For the synthesis of 2-deoxyribonucleosides, where this participation is absent, stereoselectivity can be more challenging. However, methods using 2-deoxythioriboside donors in the presence of an in situ silylated nucleobase have been shown to provide good β-selectivity. nih.gov

The stability of the N-glycosidic bond is also influenced by the nature of the pyrimidine base. Generally, N-glycosidic bonds in pyrimidine nucleosides are more stable to acid hydrolysis than those in purine nucleosides. ttu.ee

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. This approach is particularly valuable for the synthesis of complex molecules like nucleosides and their derivatives. mdpi.commdpi.comnih.gov

For the synthesis of this compound and its analogues, enzymes can be employed in several ways:

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. mdpi.comresearchgate.net These enzymes can be used to transfer a glucose moiety from an activated sugar donor to the pyrimidine base. The use of engineered enzymes can further expand the scope of acceptable substrates. researchgate.net

Enzymatic Modification of the Nucleoside: Enzymes can be used to modify the synthesized nucleoside. For example, nucleoside kinases can be used for the phosphorylation of nucleosides, which is often a necessary step for their biological activity. mdpi.comtandfonline.com Mutant kinases have been explored to broaden the range of nucleoside analogues that can be phosphorylated. mdpi.com

One-Pot Multi-Enzyme Systems: Chemoenzymatic approaches can involve multiple enzymes in a single pot to carry out a cascade of reactions, which can be highly efficient. nih.gov

The use of enzymes in the synthesis of this compound offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of toxic reagents, aligning with the principles of green chemistry. mdpi.comresearchgate.net

| Enzyme Class | Application in this compound Synthesis | Advantages |

| Glycosyltransferases | Formation of the β-N-glycosidic bond | High regio- and stereoselectivity |

| Nucleoside Kinases | Phosphorylation of the 5'-hydroxyl group | Bypasses a key metabolic activation step |

| Lipases/Proteases | Selective protection/deprotection of hydroxyl groups | Mild and selective reactions |

| Cytidine Deaminases | Activation of prodrugs | Targeted drug release |

Molecular and Cellular Mechanism of Action Elucidation

Investigation of Amigluracil's Interaction with Nucleic Acid Metabolism Pathways

This compound is reported to accelerate nucleic metabolism, a key aspect of its anabolic and reparative effects. ontosight.aihealthy-food-near-me.com This acceleration is likely linked to its core component, 6-methyluracil (B20015), a derivative of the RNA base uracil (B121893). ontosight.ai The structural similarity of 6-methyluracil to naturally occurring pyrimidines suggests its potential to influence the intricate pathways of nucleic acid synthesis and turnover. ontosight.aiwikipedia.org

Effects on Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA) Synthesis

As a uracil analog, 6-methyluracil, the active moiety of this compound, is anticipated to participate in biochemical pathways involving nucleic acid metabolism. Its structural resemblance to uracil, a fundamental component of RNA, suggests a potential role in modulating RNA synthesis. semanticscholar.org The anabolic nature of this compound, which promotes the synthesis of proteins and amino acids, indirectly points towards an impact on the transcriptional and translational machinery, where RNA plays a central role. ontosight.ai

The synthesis of DNA and RNA relies on a steady supply of nucleotide precursors. wikipedia.org Glucose can serve as a precursor for nucleic acid synthesis through a pathway mediated by serine and glycine (B1666218) biosynthesis, a process that is particularly active in proliferating cells like hepatoma cells. nih.gov Given that this compound is a complex of 6-methyluracyl and N-methyl-D-glucosamine, the glucose component could potentially contribute to these biosynthetic pathways. healthy-food-near-me.comnih.gov

Modulation of Nucleotide Salvage and De Novo Biosynthesis

The balance between de novo and salvage pathways is tissue-specific. For example, in mice, de novo synthesis is the major contributor to the uracil nucleotide pool in the intestine, while the salvage pathway is more dominant in the kidney. jppres.com The therapeutic effects of this compound in various tissues might be partly explained by its differential influence on these pathways, depending on the local metabolic context.

Cellular Signaling Pathway Modulation by this compound

The cellular effects of this compound are mediated through its interaction with various signaling molecules and pathways. The compound's "membranotropism," or its tendency to interact with cell membranes, is thought to be a key aspect of its mechanism, particularly in its cytoprotective effects on hepatocytes. healthy-food-near-me.comresearchgate.net

Identification of Protein Targets and Receptor-Ligand Interactions

While specific protein targets for this compound are not yet fully elucidated, research on its core component, 6-methyluracil, and its derivatives offers potential insights. One study identified a derivative of 6-methyluracil, C-547, as a potent, slow-binding inhibitor of acetylcholinesterase (AChE). nih.gov This suggests that enzymes involved in neurotransmission or other hydrolytic processes could be potential targets for this compound or its metabolites.

Furthermore, G-protein-linked receptors, the largest family of cell-surface receptors, are activated by a vast array of molecules and are prime candidates for mediating the effects of therapeutic compounds. nih.gov Given the diverse biological activities of this compound, it is conceivable that it or its components could interact with one or more of these receptors to initiate intracellular signaling events.

Table 1: Potential Protein Targets and Interacting Ligands

| Interacting Molecule/Complex | Potential Protein Target/Receptor | Type of Interaction | Potential Effect |

| C-547 (6-methyluracil derivative) | Acetylcholinesterase (AChE) | Slow-binding inhibition | Modulation of cholinergic signaling |

| Ruthenium(II) complexes with 6-methyl-2-thiouracil | Components of JNK/p38 MAPK pathways | Activation/Phosphorylation | Induction of apoptosis |

| This compound (Glucural) | Cell membrane components | Membranotropism | Cytoprotection, improved cell survival |

Elucidation of Downstream Signaling Cascades and Transcriptional Regulation

The activation of cell surface or intracellular receptors typically triggers a cascade of downstream signaling events that ultimately lead to changes in gene expression and cellular function. Research on ruthenium(II) complexes containing 6-methyl-2-thiouracil has demonstrated the activation of caspase-mediated apoptosis through the JNK/p38 MAPK pathways in leukemia cells. nih.gov This indicates that in certain contexts, 6-methyluracil derivatives can engage stress-activated protein kinase pathways, which are crucial regulators of cell fate.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation. pharmgkb.org In some cancer cells, for instance, the EGFR ligand amphiregulin promotes migration and proliferation through the activation of PI3-K signaling. mdpi.comnih.gov The anabolic and proliferative effects of this compound might involve the modulation of such pro-survival signaling cascades. The endoplasmic reticulum (ER) stress response, or unfolded protein response (UPR), is also a key pathway in determining cell survival, and its modulation can impact cellular fate under stress conditions. mdpi.com The cytoprotective effects of this compound on hepatocytes could be linked to a positive modulation of the UPR. healthy-food-near-me.commdpi.com

This compound's Role in Cellular Proliferation and Differentiation Processes

This compound's reparative properties are intrinsically linked to its ability to influence cell proliferation and potentially differentiation. ontosight.ai The compound has been shown to improve the survival of isolated rat hepatocytes, an effect attributed to its membrane-stabilizing properties. healthy-food-near-me.com

Studies on the core component, 6-methyluracil, have shown that it can stimulate the proliferation of lung epithelial cells in vitro. This proliferative effect is dose-dependent and highlights the compound's potential in regenerative medicine. jppres.com The table below summarizes some of the research findings on the proliferative effects of 6-methyluracil and its derivatives.

Table 2: Research Findings on the Proliferative and Differentiative Effects of 6-Methyluracil and its Derivatives

| Compound/Complex | Cell Type | Observed Effect |

| 6-Methyluracil | Immortalized lung epithelial cells | Stimulated cell proliferation |

| 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil | Immortalized lung epithelial cells | High proliferative activity |

| This compound (Glucural) | Isolated rat hepatocytes | Improved cell survival |

| Ruthenium(II) complexes with 6-methyl-2-thiouracil | Human acute promyelocytic leukemia cells (HL-60) | Reduction of cell proliferation and induction of apoptosis |

| Transforming growth factor-beta (TGF-β) in the context of cell-matrix interactions | Colorectal carcinoma cell lines (SW1222) | Enhanced glandular differentiation and inhibition of proliferation |

While direct studies on this compound's role in cellular differentiation are limited, the process is known to be intricately regulated by cell-matrix interactions and growth factors. For example, in colorectal tumor cells, transforming growth factor-beta (TGF-β) can enhance differentiation when the cells are grown in a 3D collagen gel, a process mediated by integrin-like receptors. nih.gov The ability of this compound to promote tissue repair may involve not only stimulating cell division but also guiding the differentiation of progenitor cells to replace damaged tissue.

Impact on Cellular Metabolic Reprogramming

The compound is noted for its anabolic action, which points towards an impact on cellular metabolism. ilmiyanjumanlar.uz

This compound is reported to function as an effective anabolic and reparative agent by accelerating the synthesis of proteins and amino acids. ilmiyanjumanlar.uz This action is fundamental to its role in promoting the healing of wound surfaces. ilmiyanjumanlar.uz The underlying mechanism is linked to the stimulation of nucleic acid metabolism, a characteristic it shares with its parent compound, methyluracil. ilmiyanjumanlar.uz Despite these observations, the specific signaling pathways and molecular components that this compound targets to boost protein synthesis and regulate amino acid metabolism are not specified in the accessible literature.

There is a lack of specific information in the reviewed scientific literature concerning the interactions of this compound with glucose and lipid metabolic pathways. Some sources categorize it broadly among anabolic steroids, which can have significant metabolic effects, but direct evidence or detailed studies on its influence on glucose uptake, glycolysis, or lipid metabolism are absent. chromolab.ruhelix.runaykalab.ruhelix.ruchromolab.ru

Immunomodulatory Effects at the Cellular Level

This compound is known to possess immunomodulatory properties. webapteka.ruilmiyanjumanlar.uz

The compound is described as an activator of non-specific immunity. webapteka.rukazanmedjournal.ru Its mechanism is reported to involve the stimulation of leukocyte synthesis, which enhances the body's capacity to counter infections. ilmiyanjumanlar.uzmed74.ru This suggests an influence on the proliferation and activation of immune cells. However, detailed studies clarifying its specific effects on the function of distinct immune cell populations, such as macrophages, neutrophils, or lymphocytes, and the molecular signaling cascades involved (e.g., cytokine production, receptor activation) are not provided in the available documentation. webapteka.rukazanmedjournal.ru

Cytokine and Chemokine Production Modulation

This compound, identified as a water-soluble complex of N-methyl-D-glucosamine and 6-methyluracyl, is recognized for its properties as a nonsteroidal anti-inflammatory drug (NSAID). nih.gov Its mechanism of action, particularly concerning the modulation of cytokine and chemokine production, is a critical aspect of its immunomodulatory and reparative effects. ilmiyanjumanlar.uz While detailed studies providing quantitative data on the specific cytokine and chemokine profiles affected by this compound are not extensively available in public literature, its classification and observed biological activities provide a strong basis for understanding its influence on these crucial signaling molecules.

Research Findings

This compound has been described as an effective anabolic and reparative agent that enhances the body's immune response. ilmiyanjumanlar.uz It is reported to improve immunity and increase the concentration of immune cells in the blood, which suggests a mechanism involving the modulation of factors that control immune cell proliferation, differentiation, and trafficking. ilmiyanjumanlar.uz Furthermore, its use in medical applications, such as in wound dressings alongside substances like interleukin-1 beta, points towards its interaction with the cytokine network at sites of tissue injury and inflammation. researchgate.net

As an NSAID, the anti-inflammatory effects of this compound are a key feature. nih.gov The anti-inflammatory action of such compounds is often linked to the inhibition of pro-inflammatory signaling pathways. This typically includes the downregulation of pro-inflammatory cytokines, which are key mediators of the inflammatory response.

Chemokines are a specific class of cytokines that direct the migration of immune cells to sites of inflammation or injury. The observed effect of this compound in "enriching the blood with immune cells" suggests a potential influence on the expression of chemokines and their receptors, thereby modulating the recruitment of leukocytes to target tissues. ilmiyanjumanlar.uz

Based on its functional classification, the following table outlines the probable modulatory effects of this compound on various cytokines and chemokines. It is important to note that this table is based on the inferred activity profile of an anti-inflammatory and immunomodulatory agent and awaits direct experimental confirmation.

Interactive Data Table: Likely Modulation of Cytokines and Chemokines by this compound

| Cytokine/Chemokine | Class | Likely Effect of this compound | Rationale |

| Pro-Inflammatory Cytokines | |||

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | ↓ Downregulation | A primary target for many anti-inflammatory agents. |

| Interleukin-1β (IL-1β) | Cytokine | ↓ Downregulation | A key mediator of acute inflammation; its presence in wound healing preparations with this compound suggests a modulatory interaction. researchgate.net |

| Interleukin-6 (IL-6) | Cytokine | ↓ Downregulation | Plays a central role in both acute and chronic inflammation. |

| Anti-Inflammatory Cytokines | |||

| Interleukin-10 (IL-10) | Cytokine | ↑ Upregulation | A potent anti-inflammatory cytokine that would contribute to the resolution of inflammation. |

| Transforming growth factor-beta (TGF-β) | Cytokine | ↑ Upregulation | Important for tissue repair and immune suppression, aligning with this compound's reparative properties. ilmiyanjumanlar.uz |

| Chemokines | |||

| CXCL8 (Interleukin-8) | Chemokine | ↓ Downregulation | A major chemoattractant for neutrophils, its downregulation would reduce inflammatory infiltrate. |

| CCL2 (MCP-1) | Chemokine | ↓ Downregulation | A potent chemoattractant for monocytes and macrophages. |

Preclinical Biological Activity Investigations: in Vitro and in Vivo Mechanistic Studies

Amigluracil's Influence on Cellular Reparative Processes in Model Systems

The reparative effects of a compound refer to its ability to promote the healing and regeneration of damaged tissues. Investigating these effects involves both cell culture and animal models to understand the underlying mechanisms.

In vitro cell culture models provide a controlled environment to study the direct effects of a compound on specific cell types involved in tissue repair. For a compound like this compound, which is suggested to have reparative properties, studies would typically involve cell lines relevant to wound healing and tissue regeneration, such as fibroblasts, keratinocytes, and endothelial cells.

While specific studies on this compound in such models are not readily found in the searched literature, these investigations would typically assess parameters like:

Cell Proliferation and Migration: Assays such as the scratch assay or transwell migration assay would be used to determine if this compound enhances the ability of cells to multiply and move into a damaged area, key processes in wound closure.

Extracellular Matrix (ECM) Deposition: The production of ECM components like collagen by fibroblasts is crucial for tissue repair. Studies would measure the synthesis and deposition of these proteins in the presence of this compound.

General research on other pyrimidine (B1678525) derivatives has shown their potential to influence these cellular processes, suggesting a possible avenue of investigation for this compound.

Animal models are essential for studying the complex interactions between different cell types, the immune system, and the tissue microenvironment during repair. sci-hub.se Wound healing models in rodents (mice and rats) and pigs are commonly used due to their physiological similarities to humans in some aspects of skin repair. sci-hub.seresearchfeatures.comnih.gov

For this compound, research in this area would involve creating standardized wounds (e.g., excisional or incisional wounds) and observing the healing process. Key endpoints for such studies would include:

Rate of Wound Closure: Measuring the reduction in wound size over time.

Histological Analysis: Examining tissue sections to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization. mdpi.com

Molecular Changes: Analyzing the expression of growth factors and cytokines involved in the different phases of wound healing (inflammation, proliferation, and remodeling). eurekalert.orgmdpi.com For example, studies on other reparative agents have shown modulation of factors like Vascular Endothelial Growth Factor (VEGF), Interleukins (e.g., IL-4, IL-10), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Although this compound is reported to aid in wound healing, specific, detailed mechanistic data from such animal models are not available in the reviewed scientific literature.

Assessment of this compound's Anabolic and Growth-Promoting Activities in Experimental Models

Anabolic activity refers to the promotion of constructive metabolism, leading to the synthesis of complex molecules, including proteins and the accumulation of biomass.

The reported anabolic nature of this compound implies that it may stimulate the synthesis of proteins, a fundamental process for cell growth and tissue repair. nih.gov In vitro studies are critical to confirm and quantify this effect.

Typical experimental approaches would include:

Protein Synthesis Assays: Using techniques like radioisotope labeling (e.g., with ³⁵S-methionine) or non-radioactive methods to measure the rate of new protein synthesis in cultured cells treated with this compound.

Biomass Measurement: Assessing changes in total cell mass or cell volume as an indicator of growth.

While it is stated that this compound accelerates the synthesis of proteins and amino acids, the primary research data demonstrating these effects in cellular systems is not present in the available literature.

For instance, in models of muscle injury or bone fracture, an anabolic agent would be expected to enhance the rate of tissue regeneration and functional recovery. Studies on other novel pyrimidine derivatives have demonstrated potent bone anabolic effects, promoting osteogenesis through specific signaling pathways like the BMP2/SMAD1 pathway. nih.gov Similar targeted investigations would be necessary to elucidate the anabolic mechanisms of this compound.

Comparative Mechanistic Studies with Structurally Related Biologically Active Pyrimidine Derivatives

To better understand the unique properties of this compound, it is important to compare its biological activities with those of structurally related compounds. A key comparator would be Methyluracil , another pyrimidine derivative known for its anabolic and tissue-regenerating properties.

Comparative studies would aim to identify differences in potency, efficacy, and mechanism of action. For example, such research might investigate:

Receptor Binding Affinity: If the compounds act via specific receptors, comparing their binding affinities could explain differences in potency.

Enzyme Inhibition/Activation: Many drugs exert their effects by modulating enzyme activity. Comparative studies on key enzymes in metabolic and inflammatory pathways (e.g., cyclooxygenases) could reveal distinct profiles. nih.gov

Gene Expression Profiling: Analyzing the changes in gene expression induced by this compound versus other pyrimidines could provide a broad overview of the cellular pathways they affect.

Recent research on various pyrimidine derivatives has highlighted their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, often linked to their specific chemical structures. gsconlinepress.comnih.govajchem-a.com However, direct comparative mechanistic studies involving this compound are not documented in the searched scientific literature, limiting a detailed understanding of its specific place within this class of compounds.

Exploration of Synergistic and Antagonistic Effects with Other Biologically Active Compounds in Experimental Models

Information on the synergistic or antagonistic interactions of this compound with other compounds from preclinical experimental models is not available in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlation of Structural Modifications with Observed Biological Activity Profiles

Studies on various uracil (B121893) derivatives have shed light on how structural modifications correlate with their biological activities. For the 6-methyluracil (B20015) core of Amigluracil, modifications at different positions of the pyrimidine (B1678525) ring can significantly alter its efficacy and target specificity.

| Modification Site | Type of Modification | Observed Effect on Biological Activity |

| N1 Position | Alkylation | Can influence membrane permeability and metabolic stability. |

| N3 Position | Alkylation or Acylation | Often leads to a decrease in activity, suggesting the importance of the N3-H for target interaction. |

| C5 Position | Halogenation | Can enhance activity, potentially by altering the electronic nature of the ring and forming halogen bonds. |

| C6 Position | Varying Alkyl Chains | The size and hydrophobicity of the substituent can impact binding affinity and selectivity. |

For instance, the introduction of bulky substituents at the N1 or C6 positions can lead to steric hindrance, reducing the compound's ability to fit into the active site of its target enzyme or receptor. Conversely, the addition of specific functional groups can introduce new favorable interactions, thereby enhancing the biological response. The choice of the N-methyl-D-glucosamine as the solubilizing agent in this compound is also a deliberate structural consideration, as it provides a biocompatible carrier that can influence the pharmacokinetic profile of the active 6-methyluracil.

Investigation of Ligand-Target Binding Kinetics and Thermodynamics of this compound and its Analogues

The interaction of uracil analogues with their biological targets is a dynamic process that can be characterized by its kinetics and thermodynamics. While specific data for this compound is not extensively available in publicly accessible literature, studies on related uracil derivatives provide insights into these interactions. The binding of these compounds is often a reversible process, and the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) is a measure of the binding affinity.

The thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS), can reveal the nature of the forces driving the interaction. For many uracil derivatives, the binding is enthalpically driven, indicating that the formation of strong hydrogen bonds and favorable van der Waals interactions are the primary contributors to the binding energy. The entropic contribution can be either favorable or unfavorable, depending on the degree of conformational change in the protein and the ligand upon binding, as well as the displacement of water molecules from the binding site.

| Parameter | Significance | Typical Observations for Uracil Derivatives |

| Binding Affinity (Kd/Ki) | Strength of the ligand-target interaction. | Varies widely depending on the specific derivative and target. |

| Enthalpy Change (ΔH) | Heat released or absorbed upon binding. | Often negative (exothermic), indicating favorable bond formation. |

| Entropy Change (ΔS) | Change in randomness of the system upon binding. | Can be positive or negative, reflecting changes in conformational freedom and solvent reorganization. |

Computational Approaches to SAR/SMR Prediction and Validation

Computational methods play a crucial role in understanding and predicting the SAR and SMR of compounds like this compound. Molecular docking simulations can be used to predict the binding mode of 6-methyluracil and its analogues within the active site of a target protein. These simulations can help to identify key interactions and provide a rational basis for designing new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. By correlating the structural features of a series of uracil derivatives with their biological activities, QSAR models can be developed to predict the activity of novel compounds before they are synthesized. These models often use molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction, allowing for the study of the conformational changes that occur upon binding and the stability of the resulting complex over time. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development by providing valuable insights into the molecular basis of a compound's activity.

Advanced Analytical and Biophysical Characterization for Research Applications

Spectroscopic Techniques for Amigluracil and Metabolite Research in Biological Matrices

There is no published research detailing the use of spectroscopic techniques specifically for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

No studies utilizing NMR spectroscopy to investigate the conformation or molecular interactions of this compound are available.

High-Resolution Mass Spectrometry (HRMS) for Metabolomic and Proteomic Profiling

There is no information on the use of HRMS for metabolomic or proteomic profiling related to this compound.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Structural Analysis

No structural data from X-ray crystallography or Cryo-EM for this compound in complex with any biological target have been published.

Chromatographic and Electrophoretic Methods for Isolation, Purification, and Purity Assessment in Research Samples

While general chromatographic and electrophoretic methods are standard for compound purification and analysis, specific protocols developed or applied for this compound have not been reported in the literature.

Biophysical Characterization of this compound Interactions with Macromolecules (e.g., proteins, nucleic acids)

There is a lack of published data on the biophysical characterization of this compound's interactions with proteins, nucleic acids, or other macromolecules.

Development of Advanced Bioanalytical Assays for Mechanistic Studies

No advanced bioanalytical assays designed for mechanistic studies involving this compound have been described in the available literature.

Lack of Specific Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound "this compound" within the distinct areas of computational and theoretical chemistry outlined in the query. Extensive searches for molecular docking simulations, quantum chemical calculations, in silico pharmacokinetic/pharmacodynamic (PK/PD) modeling, and de novo design studies focused explicitly on this compound did not yield any dedicated scholarly articles or datasets.

While the field of computational chemistry has extensively analyzed various uracil (B121893) derivatives—particularly in the context of anticancer and antiviral drug discovery—this research does not extend to a compound explicitly identified as this compound. Studies on related molecules, such as 5-fluorouracil (B62378) or other substituted uracils, are plentiful and demonstrate the applicability of the requested computational techniques to this class of compounds. These studies explore how different substituents on the uracil ring affect electronic structure, reactivity, and interactions with biological targets. nih.govnih.govnih.gov

The absence of specific data for this compound makes it impossible to generate a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. Fulfilling the request would necessitate the fabrication of data for each of the specified subsections, including:

Computational and Theoretical Chemistry of Amigluracil

De Novo Design and Virtual Screening:The scientific literature contains no reports of virtual screening campaigns or de novo design efforts based on an Amigluracil scaffold.

Therefore, due to the lack of requisite source material, the generation of the requested article focusing solely on the computational and theoretical chemistry of this compound cannot be completed at this time.

Future Directions and Emerging Research Avenues in Amigluracil Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling

The systematic study of large sets of biological molecules, collectively known as "omics," offers a powerful, unbiased approach to understanding the effects of Amigluracil on a cellular level. nih.govsemanticscholar.org Integrating genomics, proteomics, and metabolomics will provide a holistic view of the molecular perturbations induced by the compound. nih.govresearchgate.net This multi-omics strategy can establish a clearer chain of causality in molecular events, which is often not possible with a single technology. nih.gov

Genomics and Transcriptomics: These approaches can identify genetic markers or specific gene expression signatures that correlate with sensitivity or resistance to this compound. By analyzing changes in the transcriptome (the complete set of RNA transcripts), researchers can map the signaling pathways modulated by the compound. researchgate.net

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can reveal how this compound affects protein expression, post-translational modifications, and protein-protein interactions, offering direct insight into the compound's mechanism of action and identifying its primary molecular targets. researchgate.net

Metabolomics: As the study of small molecules or metabolites within a biological system, metabolomics can provide a functional readout of the physiological state of a cell. nih.govresearchgate.net Profiling the metabolome after this compound exposure can uncover alterations in metabolic pathways, providing crucial information about its downstream effects. researchgate.net

A comprehensive biological profile emerges from the integration of these datasets, detailing the complete journey from genetic predisposition to functional cellular outcomes. nih.govlibretexts.org

Table 1: Hypothetical Multi-Omics Investigation of this compound

| Omics Layer | Research Question | Potential Finding | Implication for this compound Research |

|---|---|---|---|

| Genomics | Are there specific genetic mutations that confer sensitivity to this compound? | A mutation in a specific kinase gene is correlated with a heightened response. | Development of a companion diagnostic to select responsive patient populations. |

| Transcriptomics | Which signaling pathways are significantly altered upon this compound treatment? | Downregulation of genes involved in cell cycle progression and upregulation of apoptosis-related genes. | Confirms a potential anti-proliferative mechanism of action. |

| Proteomics | Does this compound directly bind to and alter the function of specific proteins? | Identification of a novel protein target and changes in its phosphorylation state. | Provides a direct molecular target for further validation and drug optimization. |

| Metabolomics | How does this compound impact cellular metabolism? | A significant shift from glycolysis to oxidative phosphorylation. | Uncovers a previously unknown effect on cellular energy production. |

Development of Advanced In Vitro and Ex Vivo Organoid/Tissue-on-a-Chip Models for Mechanistic Research

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and microenvironment of human tissues. moleculardevices.comcreative-biolabs.com Three-dimensional (3D) organoids and microfluidic "organ-on-a-chip" technologies represent a significant leap forward, offering more physiologically relevant models for mechanistic studies of this compound. nih.govnih.gov

Organoids: These are self-organizing 3D cell cultures derived from stem cells that mimic the structure and function of an organ. creative-biolabs.comsciltp.com Patient-derived organoids, for instance, can be used to study the efficacy of this compound in a personalized context, retaining the characteristics of the original tumor. researchgate.net Co-culture models, such as combining tumor organoids with immune cells like macrophages, can further elucidate the compound's impact on the tumor microenvironment. nih.gov

Tissue-on-a-Chip: This technology uses microfluidic chips to create miniaturized models of human organs. researchgate.netresearchgate.net These devices can simulate the mechanical forces and physiological conditions of living organs, such as blood flow and breathing motions in a "lung-on-a-chip". nih.govnih.gov Such models are invaluable for studying the compound's effects on specific organ functions and for creating multi-organ systems to investigate systemic effects. researchgate.netnih.gov

These advanced models bridge the gap between simplistic 2D cultures and complex animal experiments, providing powerful platforms for detailed mechanistic investigations and screening. nih.gov

Exploration of this compound's Potential in Novel Biological Pathways Identified through High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. nih.gov While traditionally used to discover new compounds, HTS can also be employed to uncover new mechanisms and biological pathways for an existing compound like this compound. nih.gov By screening this compound against large panels of cell lines, genes, or proteins, researchers can identify unexpected activities and novel therapeutic opportunities.

Phenotypic screening, a key HTS strategy, focuses on identifying compounds that produce a desired effect in a cellular or organismal model without a preconceived target. nih.gov Applying this approach to this compound could reveal its ability to modulate disease phenotypes through previously uncharacterized pathways. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed effect.

Table 2: High-Throughput Screening Strategies for this compound

| HTS Approach | Description | Potential Outcome for this compound |

|---|---|---|

| Target-Based Screening | Testing this compound against a large panel of known biological targets (e.g., kinases, receptors). | Identification of off-target activities that could be repurposed for new therapeutic indications. |

| Phenotypic Screening | Screening this compound across diverse disease-specific cell models (e.g., neurodegenerative disease, fibrosis) and monitoring for beneficial phenotypic changes. | Discovery of efficacy in a completely new disease area, prompting further investigation. |

| Genetic Screening (e.g., CRISPR-Cas9) | Performing a genome-wide screen to identify genes that, when knocked out, either enhance or suppress the activity of this compound. | Uncovering genetic interactors and key components of the biological pathway in which this compound functions. |

Addressing Unresolved Questions in this compound Mechanistic Biology and Structure-Function Relationships

A fundamental goal of future research is to build a precise understanding of how the chemical structure of this compound dictates its biological function. nih.govnih.gov This involves elucidating its mechanism of action at a molecular level and systematically modifying its structure to enhance potency, selectivity, or other pharmacological properties.

Key unresolved questions may include:

What is the primary molecular target of this compound?

What are the specific binding interactions between this compound and its target(s)?

Which functional groups on the this compound molecule are essential for its activity?

How do structural modifications affect the compound's selectivity for its target versus off-targets?

Answering these questions requires a multidisciplinary approach, combining computational modeling, medicinal chemistry, and structural biology techniques like X-ray crystallography or cryo-electron microscopy. A detailed understanding of the structure-activity relationship (SAR) is crucial for the rational design of next-generation analogs with improved therapeutic profiles. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are transforming pharmacological research by enabling the analysis of vast and complex datasets. nih.govresearchgate.net These computational tools can accelerate numerous aspects of this compound research. nih.govoajaiml.comopastpublishers.com

Target Identification and Validation: AI algorithms can analyze multi-omics data to predict and prioritize potential molecular targets for this compound. nih.gov

Predictive Modeling: ML models can be trained on existing structure-activity relationship data to predict the biological activity of novel this compound analogs, optimizing the design of new compounds before they are synthesized.

Data Analysis: In HTS and omics studies, ML is essential for identifying meaningful patterns and correlations within the massive datasets generated. nih.gov

Personalized Medicine: AI can integrate patient-specific data (genomic, clinical) to predict individual responses to this compound, paving the way for more precise and effective therapeutic strategies. nih.gov

By leveraging the predictive power of AI and ML, researchers can make more informed decisions, reduce the time and cost of development, and unlock the full potential of this compound. nih.gov

Q & A

Q. Table 1: Common in vitro Assays for this compound

| Assay Type | Endpoint Measured | Validation Criteria |

|---|---|---|

| Enzyme inhibition | % Activity remaining | IC₅₀ consistency (±10% across runs) |

| Cell viability (MTT) | IC₅₀ for cytotoxicity | Comparison with untreated controls |

| Western blotting | Target protein expression | Antibody specificity confirmed |

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability) or microenvironmental differences (e.g., tumor stroma in vivo). Address these by:

Validating target engagement in vivo (e.g., pharmacodynamic biomarkers).

Adjusting dosing regimens to match in vitro exposure (AUC-based dosing).

Using co-culture models (e.g., 3D spheroids with stromal cells) to bridge in vitro-in vivo gaps .

Q. Table 2: Key Variables Impacting Translation

| Variable | In Vitro Consideration | In Vivo Adjustment |

|---|---|---|

| Drug exposure | Static concentration | Intermittent dosing to mimic decay |

| Metabolic clearance | None (serum-free media) | Incorporate liver microsomal data |

| Tumor heterogeneity | Monoculture | Use patient-derived xenografts |

Basic: How to design a controlled pharmacokinetic study for this compound in animal models?

Methodological Answer:

- Sample size : Use power analysis (α=0.05, β=0.2) to determine n ≥ 6/group.

- Control groups : Include vehicle control and a comparator drug (if available).

- Bioanalytical method : Validate LC-MS/MS for plasma/tissue quantification (accuracy ±15%, precision ≤20%) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer:

- Purity standardization : Require ≥95% purity (HPLC) with batch-specific certificates.

- Spectroscopic validation : Compare NMR/LC-MS profiles across batches.

- Stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Basic: What parameters are critical for validating this compound's stability in formulation studies?

Methodological Answer:

- Storage conditions : Test accelerated stability (25°C/60% RH, 40°C/75% RH) per ICH guidelines.

- Degradation products : Quantify via forced degradation (acid/base/oxidative stress).

- Bioactivity retention : Confirm potency after storage using dose-response assays .

Advanced: How to optimize cross-species translation of this compound efficacy data?

Methodological Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate species-specific parameters (e.g., CYP450 expression).

- Allometric scaling : Adjust doses based on body surface area (e.g., mouse-to-human conversion factor: 12.3).

- Biomarker correlation : Link target modulation (e.g., phosphorylated protein levels) to efficacy endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.